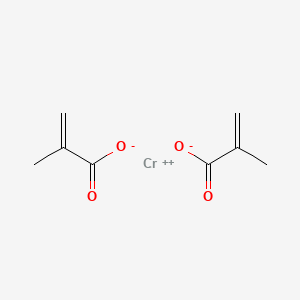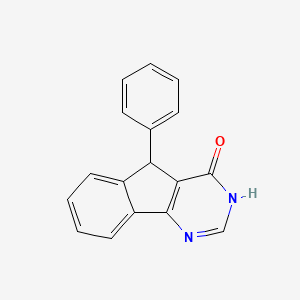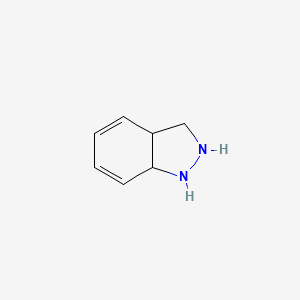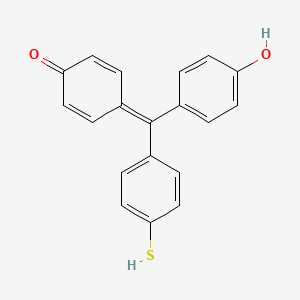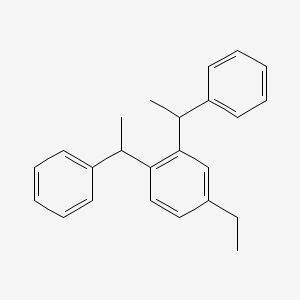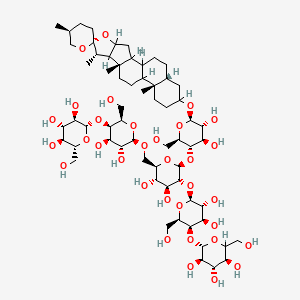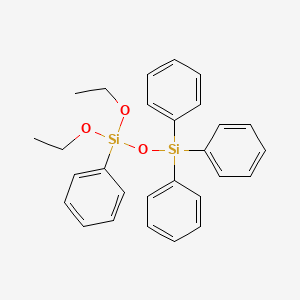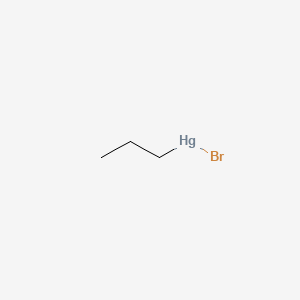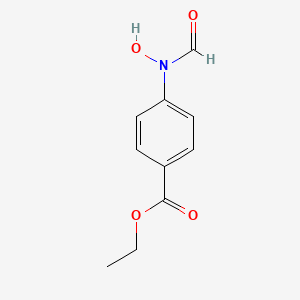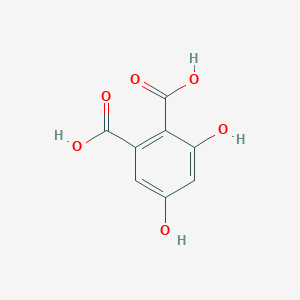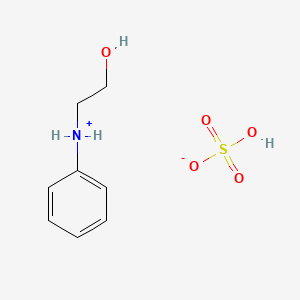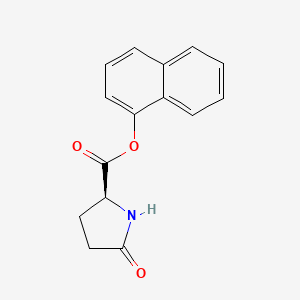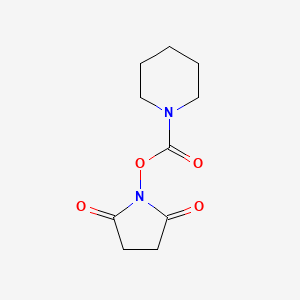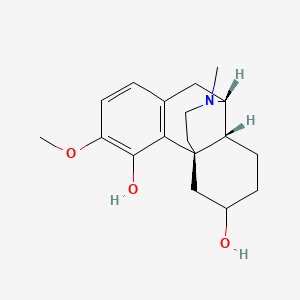
3-Methoxy-17-methylmorphinan-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-17-methylmorphinan-4,6-diol is a chemical compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a molecular formula of C18H25NO3 and a molecular weight of 303.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methylmorphinan-4,6-diol typically involves the following steps:
Starting Material: The synthesis often begins with a precursor such as thebaine or codeine.
Methoxylation: Introduction of the methoxy group at the 3-position.
Reduction: Reduction of the double bonds in the morphinan structure.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
High-Pressure Reactors: To ensure complete reduction and hydroxylation under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-17-methylmorphinan-4,6-diol undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated morphinans, ethers.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-17-methylmorphinan-4,6-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other morphinan derivatives.
Biology: Studied for its interactions with opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-17-methylmorphinan-4,6-diol involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound also affects the κ-opioid and δ-opioid receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: A less potent opiate used primarily as a cough suppressant.
Dihydrocodeine: A semi-synthetic derivative with similar properties to codeine.
Uniqueness
3-Methoxy-17-methylmorphinan-4,6-diol is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct pharmacological properties compared to other morphinans. Its ability to interact with multiple opioid receptors makes it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
85201-34-9 |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3,6,12-14,20-21H,4-5,7-10H2,1-2H3/t12?,13-,14+,18-/m0/s1 |
InChI-Schlüssel |
SADZCZSUWMSOCW-HWSKEQOTSA-N |
Isomerische SMILES |
CN1CC[C@]23CC(CC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)O |
Kanonische SMILES |
CN1CCC23CC(CCC2C1CC4=C3C(=C(C=C4)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


